

Confirming the Structure of 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylisoxazole-5-carboxylic acid

Cat. No.: B1317163

[Get Quote](#)

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical research. This guide provides a comparative overview of standard analytical techniques used to elucidate and confirm the structure of **4-Methylisoxazole-5-carboxylic acid** and its derivatives, a class of compounds with potential applications in medicinal chemistry.

The structural confirmation of novel organic compounds relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of the molecule's connectivity, functional groups, and three-dimensional arrangement. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for the structural determination of **4-Methylisoxazole-5-carboxylic acid** and its derivatives.

Spectroscopic and Crystallographic Data Comparison

A comparative analysis of spectroscopic and crystallographic data is essential for the unequivocal identification of a target molecule and its derivatives. Below are tables

summarizing typical data for **4-Methylisoxazole-5-carboxylic acid** and its ethyl ester and amide derivatives.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	δ (ppm) - CH_3	δ (ppm) - Isoxazole H	Other Signals (δ , ppm)
4-Methylisoxazole-5-carboxylic acid	~2.5 (s, 3H)	~8.3 (s, 1H)	~11.0 (br s, 1H, COOH)
Ethyl 4-Methylisoxazole-5-carboxylate	~2.4 (s, 3H)	~8.1 (s, 1H)	~4.4 (q, 2H, OCH_2), ~1.4 (t, 3H, CH_2)
4-Methylisoxazole-5-carboxamide	~2.5 (s, 3H)	~8.2 (s, 1H)	~6.0-7.0 (br s, 2H, NH_2)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	δ (ppm) - CH ₃	δ (ppm) - Isoxazole C4	δ (ppm) - Isoxazole C5	δ (ppm) - Isoxazole C3	δ (ppm) - Carbonyl C	Other Signals (δ , ppm)
4-Methylisoxazole-5-carboxylic acid	~12	~110	~160	~158	~165	-
Ethyl 4-Methylisoxazole-5-carboxylate	~11	~112	~159	~157	~162	~62 (OCH ₂), ~14 (CH ₃)
4-Methylisoxazole-5-carboxamide	~12	~111	~161	~159	~164	-

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	ν (C=O)	ν (O-H) / ν (N-H)	Other Key Vibrations
4-Methylisoxazole-5-carboxylic acid	~1700	~2500-3300 (broad)	~1600 (C=N), ~1450 (C-H bend)
Ethyl 4-Methylisoxazole-5-carboxylate	~1720	-	~1610 (C=N), ~1250 (C-O stretch)
4-Methylisoxazole-5-carboxamide	~1680	~3200, ~3400	~1620 (C=N), ~1600 (N-H bend)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+) [m/z]	Key Fragmentation Peaks [m/z]
4-Methylisoxazole-5-carboxylic acid	127	110, 82, 68, 54
Ethyl 4-Methylisoxazole-5-carboxylate	155	110, 82, 54
4-Methylisoxazole-5-carboxamide	126	110, 82, 68, 54

Table 5: Crystallographic Data for a Representative Isoxazole Derivative

Parameter	5-Methylisoxazole-4-carboxylic acid[1]
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	7.2540 (15)
b (Å)	6.4700 (13)
c (Å)	12.273 (3)
V (Å ³)	576.0 (2)
Z	4

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2][3][4]

- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

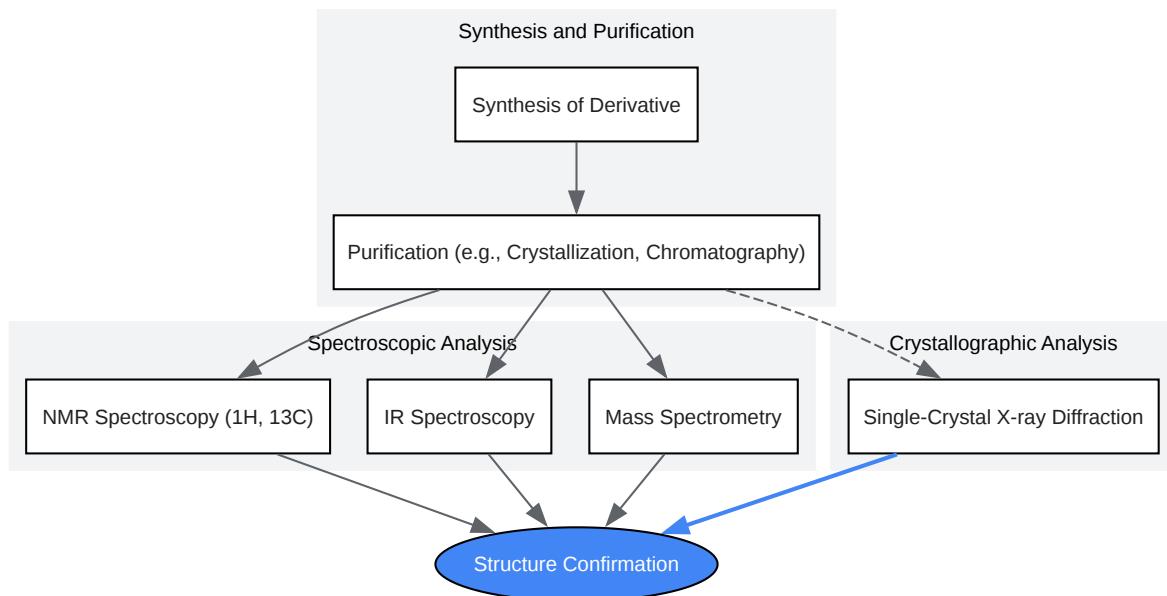
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6]

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is recorded first to subtract the atmospheric CO_2 and water signals. The sample is then scanned, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

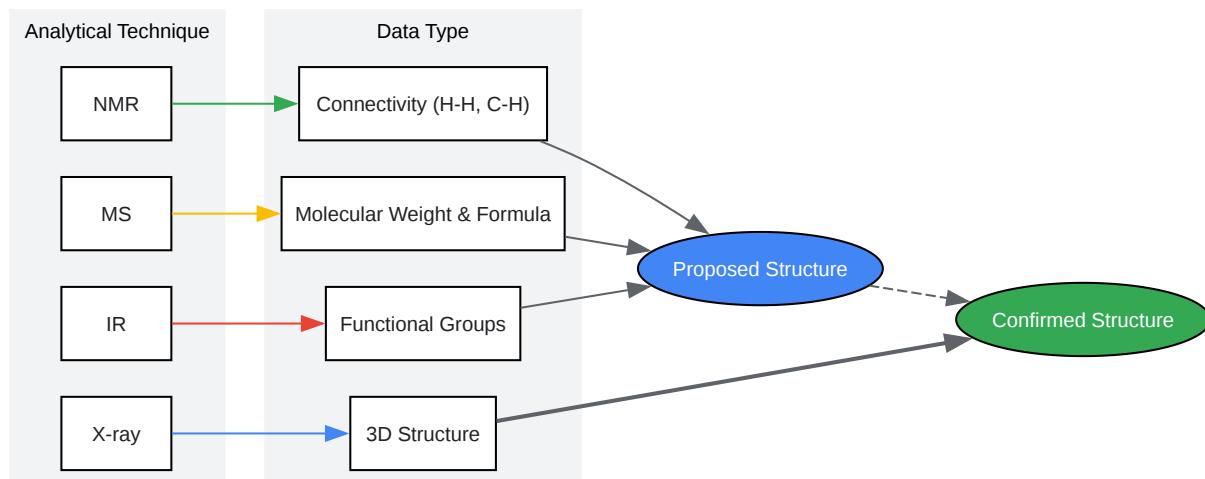
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[\[7\]](#)

- **Sample Introduction:** The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common technique for small organic molecules, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar or fragile molecules.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Presentation:** The data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z .


Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[\[1\]](#)

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
- **Data Collection:** A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.


Visualization of Workflows and Relationships

To illustrate the logical flow of structural confirmation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and structural confirmation of a new chemical entity.

[Click to download full resolution via product page](#)

Caption: Logical relationship between analytical techniques and the structural information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Confirming the Structure of 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317163#confirming-the-structure-of-4-methylisoxazole-5-carboxylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com